(5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Description
Properties
Molecular Formula |
C15H21N3O4S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7?,9-,10+,12+/m0/s1 |
InChI Key |
TYMABNNERDVXID-MTGXGNTLSA-N |
Isomeric SMILES |
CC([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Procedure (Based on Patent ZA785857B)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of β-lactam core | Cyclization of amino acid derivatives under controlled conditions | Formation of the bicyclic 1-azabicyclo[3.2.0]hept-2-ene ring system with defined stereochemistry |
| 2 | Introduction of hydroxyethyl group | Alkylation using ethylene oxide or equivalent agents under stereoselective control | Installation of 6-(1-hydroxyethyl) substituent maintaining (6S) configuration |
| 3 | Attachment of thio substituent | Reaction with (S)-1-(1-iminoethyl)pyrrolidin-3-thiol or its derivatives | Formation of 3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio) substituent via nucleophilic substitution |
| 4 | Oxidation | Mild oxidizing agents to introduce 7-oxo group | Conversion of precursor to 7-oxo bicyclic compound |
| 5 | Purification | Crystallization or chromatographic separation | Isolation of pure stereoisomer with desired configuration |
This sequence ensures the stereochemical integrity of the compound and the correct functionalization required for biological activity.
Supporting Synthetic Chemistry Insights
- The bicyclic β-lactam ring system is sensitive to harsh conditions; thus, reaction parameters are optimized to prevent ring opening or racemization.
- The sulfur-containing substituent is introduced as a thioether linkage, which is stable and critical for the compound's activity.
- Chiral auxiliaries or enantiomerically pure starting materials are used to ensure the (5R,6S) stereochemistry.
- The hydroxyethyl group is introduced with high regio- and stereoselectivity, often employing chiral catalysts or reagents.
Related Synthetic Approaches and Analogous Compounds
While direct literature on this exact compound is limited, related compounds such as carbapenem antibiotics and their derivatives have been synthesized using similar strategies involving:
- β-lactam ring construction via cyclization of amino acid derivatives.
- Functionalization at the 3 and 6 positions with sulfur and hydroxyethyl groups, respectively.
- Use of protecting groups and mild reaction conditions to preserve stereochemistry.
For example, synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves acid-catalyzed reactions and oxidation steps that share conceptual similarities in heterocyclic chemistry.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Core scaffold | 1-azabicyclo[3.2.0]hept-2-ene β-lactam ring |
| Key substituents | 6-(1-hydroxyethyl), 3-(S)-1-(1-iminoethyl)pyrrolidin-3-ylthio |
| Stereochemistry control | Chiral starting materials and stereoselective reactions |
| Reaction conditions | Mild acidic/basic, controlled temperature, use of protecting groups |
| Purification methods | Crystallization, chromatography |
| Synthetic challenges | Maintaining β-lactam ring integrity, stereochemical purity, selective functionalization |
Chemical Reactions Analysis
Panipenem undergoes various chemical reactions, including isomerization and degradation. In aqueous solutions, it can isomerize between Z-form and E-form, with the rates affected by pH . The degradation of panipenem follows pseudo-first-order kinetics, with the rate influenced by the initial concentration and pH of the solution . Common reagents used in these reactions include 2-(N-Morpholino) ethanesulfonic acid and 3-(N-Morpholino) propanesulfonic acid . Major products formed from these reactions include different isomers and degradation products.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C15H21N3O4S and a molecular weight of approximately 339.4 g/mol. Its structure includes a bicyclic core that is characteristic of carbapenems, which are known for their broad-spectrum antibacterial activity. The specific stereochemistry at the 5R and 6S positions is crucial for its biological activity and stability.
Antibacterial Activity
Broad-Spectrum Efficacy
Carbapenems are recognized for their effectiveness against a wide range of Gram-positive and Gram-negative bacteria. Research indicates that this compound exhibits potent activity against various resistant strains, including:
- Escherichia coli
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
These bacteria often show resistance to other classes of antibiotics, making the development of effective treatments critical.
Mechanism of Action
The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to cell lysis and death.
Case Studies
-
In Vitro Studies
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that (5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid showed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics against several multidrug-resistant strains . -
In Vivo Efficacy
Animal model studies have indicated that administration of this compound resulted in significant reductions in bacterial load in infected tissues compared to control groups treated with standard antibiotics . These findings suggest its potential for use in clinical settings where resistance is prevalent. -
Combination Therapies
Investigations into combination therapies involving this compound alongside other antibiotics have shown synergistic effects, enhancing overall antibacterial efficacy while potentially reducing the dosage required for each agent . This approach could help mitigate resistance development.
Clinical Trials
Ongoing clinical trials aim to evaluate the safety and efficacy of this compound in human subjects with severe bacterial infections. Preliminary results indicate promising outcomes, warranting further exploration into its therapeutic applications.
Structural Modifications
Research into structural modifications may enhance the pharmacokinetic properties of this compound, improving its bioavailability and stability within the human body. Such modifications could lead to more effective formulations for clinical use.
Mechanism of Action
Once inside, it acylates penicillin-binding proteins, which are essential for bacterial cell wall synthesis . This action disrupts the cell wall synthesis, leading to bacterial cell death. Betamipron, often combined with panipenem, inhibits the renal uptake of panipenem, reducing its nephrotoxicity .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Substituent Impact on Stability: AHC’s 1-iminoethyl group confers moderate stability against renal dehydropeptidase-I (DHP-I), surpassing FAC (a carbapenem with formimidoylaminoethyl side chain) but inferior to DHC (dimethylcarbamoyl) and DHM . Bulky substituents (e.g., ertapenem’s 3-carboxyphenyl) enhance serum half-life but may reduce tissue penetration .
Antibacterial Spectrum: While direct MIC data for AHC is unavailable, structural analogs like DHC (Meropenem) and ertapenem demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria, including β-lactamase producers . Doripenem’s sulfamoylamino group enhances activity against resistant Pseudomonas strains .
Synthetic Accessibility :
Metabolic and Pharmacokinetic Profiles
- DHP-I Degradation : Carbapenems are typically more resistant to DHP-I than penems. AHC’s Vmax/Km ratio (a measure of enzymatic degradation) is 0.18 , higher than FAC (0.05) but lower than DHC (0.45) and DHM (3.50) .
- Molecular Weight and Solubility : AHC’s lower molecular weight (339.41 g/mol) compared to ertapenem (475.51 g/mol) may favor renal excretion but reduce protein binding .
Clinical and Developmental Context
- Faropenem , a penem, is orally bioavailable but less potent against Gram-negative pathogens compared to carbapenems .
Biological Activity
The compound (5R,6S)-6-(1-hydroxyethyl)-3-((S)-1-(1-iminoethyl)pyrrolidin-3-ylthio)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, also known as a derivative of carbapenem, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.
The molecular formula of the compound is with a molecular weight of 399.51 g/mol. The predicted boiling point is approximately 636.8 °C, and it has a density of 1.39 g/cm³ .
Antimicrobial Activity
Research indicates that derivatives of carbapenem exhibit significant antimicrobial properties, particularly against multidrug-resistant bacteria. The compound's structure allows it to inhibit bacterial cell wall synthesis, making it effective against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacteria Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Pseudomonas aeruginosa | 1 µg/mL |
| Klebsiella pneumoniae | 0.125 µg/mL |
These findings suggest that the compound has a potent effect on bacterial growth inhibition, comparable to other established antibiotics.
Anticancer Activity
The anticancer potential of this compound was evaluated using various cancer cell lines, including A549 human lung adenocarcinoma cells.
Case Study: Cytotoxicity in Cancer Cells
In a study where A549 cells were treated with the compound at a concentration of 100 µM for 24 hours, the post-treatment viability was assessed using an MTT assay. The results indicated a dose-dependent cytotoxic effect:
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 70 |
| 100 | 55 |
The compound demonstrated significant cytotoxicity against cancer cells while maintaining relatively low toxicity towards non-cancerous cells, indicating its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrrolidine ring and modifications to the carboxylic acid group have shown to influence both antimicrobial and anticancer activities significantly.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of halogen groups | Increased potency against bacteria |
| Substitution with phenyl rings | Enhanced anticancer activity |
| Hydroxyl group at position C6 | Improved solubility and bioavailability |
These modifications suggest that careful structural optimization could lead to compounds with enhanced therapeutic profiles.
Q & A
Q. What synthetic methodologies are employed for the preparation of this carbapenem derivative?
The compound is synthesized via multi-step routes involving β-lactam intermediates. Key steps include:
- Thiolation : Introduction of the pyrrolidin-3-ylthio group via nucleophilic substitution using intermediates like 3-mercaptopyrrolidine derivatives .
- Hydroxyethylation : Stereoselective addition of a hydroxyethyl group at the C6 position, often achieved using chiral auxiliaries or enzymatic resolution .
- Carboxylic acid activation : Protection/deprotection strategies (e.g., p-methoxybenzyl esters) to stabilize the β-lactam core during synthesis . Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .
Q. How is the stereochemical configuration of the compound validated?
Stereochemistry is confirmed using:
- X-ray crystallography : Resolving the bicyclic core and substituent orientations .
- NMR spectroscopy : Coupling constants (e.g., for trans-diaxial protons in the bicyclo[3.2.0] system) and NOE correlations .
- Circular dichroism (CD) : To verify the (5R,6S) configuration by comparing optical activity with known carbapenems .
Q. What is the hypothesized mechanism of antimicrobial activity?
The compound inhibits bacterial cell wall synthesis via:
- Penicillin-binding protein (PBP) acylation : The β-lactam ring reacts with PBPs, disrupting peptidoglycan crosslinking .
- Resistance modulation : The pyrrolidin-3-ylthio group may enhance stability against β-lactamases compared to earlier carbapenems .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) impact β-lactamase resistance?
- Electron-withdrawing groups (e.g., iminoethyl) reduce hydrolysis by β-lactamases by destabilizing the acyl-enzyme intermediate .
- Steric hindrance : Bulky substituents at the C3 position (e.g., 5-oxopyrrolidinyl) limit enzyme access to the β-lactam ring .
- Contradictions : Some analogs show reduced activity against Class D carbapenemases despite structural optimization, suggesting enzyme-specific recognition .
Q. What experimental approaches are used to study pH-dependent isomerization?
- Kinetic analysis : Monitor equilibrium between the Z- and E-forms using UV-Vis spectroscopy at varying pH (e.g., rates increase at pH >7 due to deprotonation of the acetimidoyl group) .
- Stability assays : Assess degradation products via LC-MS under accelerated conditions (40°C, 75% RH) .
- Molecular dynamics simulations : Predict protonation states and conformational stability of isomers .
Q. How can molecular docking elucidate interactions with bacterial targets?
- Target preparation : Use crystal structures of PBPs or β-lactamases (e.g., PDB: 1XX2 for OXA-48) .
- Docking protocols : Employ AutoDock Vina or Schrödinger Glide with flexible side chains for the active site .
- Key findings : The hydroxyethyl group forms hydrogen bonds with Ser70 in PBPs, while the pyrrolidin-3-ylthio moiety occupies hydrophobic subpockets .
Data Contradictions and Resolution
Q. Why do some analogs show variable antimicrobial activity despite similar structures?
- Membrane permeability differences : LogP values and polar surface area (PSA) influence Gram-negative penetration .
- Resistance gene expression : Efflux pumps (e.g., MexAB-OprM in P. aeruginosa) may reduce intracellular concentrations .
- Resolution : Pair MIC assays with transcriptomic profiling to identify resistance mechanisms .
Q. How to reconcile discrepancies in synthetic yields across studies?
- Reagent purity : Impurities in thiolating agents (e.g., 3-mercaptopyrrolidine) can reduce yields .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but may promote epimerization .
Methodological Recommendations
- Stereochemical analysis : Combine X-ray, NMR, and CD for unambiguous assignment .
- Stability testing : Use buffered solutions (pH 4–9) and monitor isomerization via chiral HPLC .
- Activity assays : Include comparator carbapenems (e.g., imipenem) and β-lactamase inhibitors (e.g., avibactam) for context .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
